2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
Brand Name: Vulcanchem
CAS No.: 67036-42-4
VCID: VC17305168
InChI: InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3
SMILES:
Molecular Formula: C16H27NS2
Molecular Weight: 297.5 g/mol

2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine

CAS No.: 67036-42-4

Cat. No.: VC17305168

Molecular Formula: C16H27NS2

Molecular Weight: 297.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine - 67036-42-4

Specification

CAS No. 67036-42-4
Molecular Formula C16H27NS2
Molecular Weight 297.5 g/mol
IUPAC Name 2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
Standard InChI InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3
Standard InChI Key VHEQRLBQWLDLNC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1=C(N2CCCCC2=C1)SC(C)(C)C

Introduction

Structural and Nomenclature Analysis

The compound’s systematic name, 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine, denotes a bicyclic framework comprising a five-membered pyrrole ring fused to a partially saturated six-membered piperidine-like ring (Figure 1). The tert-butylsulfanyl (-S-t-Bu) groups at positions 2 and 3 introduce steric bulk and electron-donating characteristics, which influence reactivity and stability.

Key Structural Features:

  • Core: 5,6,7,8-Tetrahydroindolizine (C₉H₁₃N), a hydrogenated indolizine derivative.

  • Substituents: Two tert-butylsulfanyl groups at C2 and C3.

  • Stereochemistry: The tetrahydroindolizine core may exhibit chair-like conformations in the saturated ring, with sulfur substituents adopting equatorial or axial orientations depending on steric constraints .

Synthetic Pathways and Reaction Mechanisms

Precursor-Based Synthesis

The synthesis of tert-butylsulfanyl-substituted heterocycles often begins with cyclopropenethione precursors. For example, Yoshio Yagyu’s work demonstrates that 2-(tert-butylthio)-3-phenylcyclopropenethione (1a) reacts with triphenylphosphine in dry benzene at 50°C to form thieno[3,4-c]thiophenes . Adapting this methodology, a plausible route to 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine could involve:

  • Cyclopropenethione Formation:

    • Reaction of a cyclopropenethione precursor with tert-butylthiol to install sulfur substituents.

    • Example: 3-Phenylcyclopropenethione + tert-butylthiol → 2,3-Bis(tert-butylsulfanyl)cyclopropenethione .

  • Ring Expansion and Hydrogenation:

    • Treatment with a phosphine (e.g., PPh₃) to induce ring expansion, forming a thiophene or indolizine core.

    • Subsequent hydrogenation (e.g., H₂/Pd-C) to saturate the six-membered ring .

Mechanistic Insight:
Triphenylphosphine facilitates desulfurization and ring reorganization via a nucleophilic attack at the cyclopropenethione’s electrophilic sulfur, followed by [3+2] cycloaddition or electrocyclic rearrangement (Scheme 1) .

Physicochemical Properties

Spectroscopic Characterization

While experimental data for the title compound are scarce, related tert-butylsulfanyl heterocycles exhibit distinct spectral features:

  • ¹H NMR: Resonances for tert-butyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

  • ¹³C NMR: Quaternary carbons of tert-butyl groups (δ 28–32 ppm), sulfur-bound carbons (δ 45–50 ppm) .

  • IR: C-S stretching vibrations at 600–700 cm⁻¹ .

Thermal Stability and Solubility

  • Thermal Stability: Tert-butyl groups enhance thermal stability, with decomposition temperatures >200°C inferred from analogous compounds .

  • Solubility: Lipophilic tert-butylsulfanyl groups render the compound soluble in nonpolar solvents (e.g., benzene, THF) but insoluble in water .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich sulfur atoms and aromatic core facilitate electrophilic attacks:

  • Protonation: Treatment with trifluoroacetic acid (TFA) may protonate sulfur, forming thiolactams or thiones (e.g., 13a in Yagyu’s work) .

  • Alkylation: Sodium hydride and alkyl halides (e.g., i-PrI) regenerate alkylthio-substituted derivatives (e.g., compound 16) .

Cycloaddition Reactions

The tetrahydroindolizine core participates in [4+2] cycloadditions with dienophiles like N-phenylmaleimide (NPM), yielding endo-adducts (Figure 2) .

Example:
2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine + NPM → Endo-cycloadduct (analogous to 17a,b) .

Applications and Future Directions

Pharmaceutical Intermediates

The tert-butylsulfanyl moiety is prevalent in statin intermediates (e.g., tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate) . While no direct medicinal data exist for the title compound, its structural similarity to bioactive alkaloids suggests potential as a chiral building block or enzyme inhibitor .

Materials Science

Thioether-functionalized heterocycles are explored as organic semiconductors or ligands in catalysis . The tert-butyl groups could modulate electronic properties and solubility in polymer matrices.

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